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Compound of Interest

Compound Name: 7-Hydroxycoumarin-4-acetic acid

Cat. No.: B3421344 Get Quote

CAS Number: 6950-82-9 Synonyms: Umbelliferone-4-acetic acid, (7-Hydroxy-2-oxo-2H-

chromen-4-yl)acetic acid

This guide provides a comprehensive technical overview of 7-Hydroxycoumarin-4-acetic acid
(7-HCA), a versatile fluorescent molecule widely used in biomedical research and diagnostics.

It is intended for researchers, scientists, and professionals in drug development, offering

detailed information on its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties
7-HCA is a derivative of coumarin, a class of compounds known for their strong fluorescence.

Its structure, featuring a hydroxyl group and a carboxylic acid moiety, makes it an ideal platform

for bioconjugation and a sensitive indicator of environmental pH.

Core Properties
The fundamental physicochemical properties of 7-HCA are summarized below, providing

essential data for its handling, storage, and application in experimental settings.
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Property Value Reference(s)

CAS Number 6950-82-9 [1]

Molecular Formula C₁₁H₈O₅ [1]

Molecular Weight 220.18 g/mol [1][2]

Appearance
White to off-white/beige

crystalline powder
[1][3]

Melting Point 212 °C (with decomposition) [3][4]

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO) and Methanol (MeOH)
[3][5]

pKa (Phenolic Hydroxyl) ~7.6 - 7.8 (Ground State) [1]

Storage Conditions
Store at -20°C to 8°C, protect

from light and moisture
[1][3]

Spectroscopic Characteristics
The fluorescence of 7-HCA is its most significant feature. The properties are highly dependent

on the protonation state of the 7-hydroxyl group, making it an excellent pH sensor. The

deprotonated phenolate form exhibits a significant bathochromic (red) shift in its emission

spectrum compared to the protonated phenol form.

Parameter Value (Solvent/Condition) Reference(s)

Excitation Maximum (λex) ~360 nm (DMSO) [3]

Emission Maximum (λem)
~450 nm (Deprotonated form,

in DMSO)
[3]

Emission Maximum (λem)
~390-400 nm (Protonated

form)
[1]

UV Absorption Maximum

(λabs)
326 nm (MeOH) [5]
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Synthesis and Purification
7-HCA is commonly synthesized via a modified Pechmann condensation reaction. The

following section details a standard laboratory protocol for its synthesis and subsequent

purification.

Synthesis Workflow
The synthesis involves the acid-catalyzed reaction of resorcinol with an acetone derivative

formed in situ from citric acid.
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Microwave irradiation

Catalyst:
Conc. H₂SO₄

Quenching
Pour onto ice water

Crude Product
(Precipitate)

Dissolution
Saturated NaHCO₃ solution

Filter (optional)
Remove insoluble impurities

Acidification
Add HCl to re-precipitate

Filtration & Washing
Collect solid and wash
with deionized water

Drying
Dry in vacuum oven

Pure 7-HCA

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 7-HCA.
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Experimental Protocol: Synthesis
This protocol is based on established methods for coumarin-4-acetic acid synthesis.[1]

Materials:

Citric acid (0.02 mol)

Resorcinol (0.02 mol)

Concentrated Sulfuric Acid (H₂SO₄, 0.03 mol)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Hydrochloric Acid (HCl), 10% (v/v)

Deionized water

Ice

Procedure (Conventional Heating - Method A):

In a fume hood, carefully mix citric acid (0.02 mol) and concentrated H₂SO₄ (0.03 mol) in a

flask.

Stir the mixture at room temperature for 30 minutes.

Gently heat the mixture in a boiling water bath to facilitate the formation of the reactive

intermediate (acetonedicarboxylic acid) and release of carbon monoxide.

Cool the reaction mixture to approximately 10°C in an ice bath.

Slowly add resorcinol (0.02 mol) to the cooled mixture.

Stir the reaction at room temperature for 48 hours.

Carefully pour the reaction mixture onto a beaker filled with crushed ice. A precipitate will

form.
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Filter the crude precipitate and wash it with cold deionized water.

Procedure (Microwave-Assisted - Method B):

In a microwave-safe reactor vessel, combine citric acid (0.02 mol), resorcinol (0.02 mol), and

concentrated H₂SO₄ (0.03 mol).

Place the vessel in a microwave reactor and heat at low power (e.g., 10% power) for

approximately 4 minutes.

After cooling, pour the mixture onto crushed ice and collect the precipitate as described in

Method A.

Experimental Protocol: Purification
Dissolve the crude precipitate collected from the synthesis step in a saturated solution of

sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated to form a

water-soluble sodium salt, while less acidic impurities may remain undissolved.

Filter the solution to remove any insoluble impurities.

Slowly add 10% HCl to the filtrate while stirring. The 7-HCA will precipitate out as the solution

becomes acidic (target pH ~1.5-2.0).

Collect the purified precipitate by filtration.

Wash the solid thoroughly with cold deionized water to remove residual salts.

Dry the final product in a vacuum oven. The product can be further purified by

recrystallization from an ethanol/water mixture if necessary.

Applications and Experimental Protocols
7-HCA is a versatile tool in biological research. Its carboxylic acid handle allows for covalent

attachment to biomolecules, while its pH-sensitive fluorescence provides a means to probe

cellular environments and enzyme activity.

Application 1: Fluorescent Labeling of Proteins
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The carboxylic acid group of 7-HCA can be activated, typically as an N-hydroxysuccinimide

(NHS) ester, to react with primary amines (e.g., lysine residues) on proteins, creating a stable

amide bond.
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Start:
7-HCA & Protein

Step 1: Activate 7-HCA
Convert to NHS-ester
(EDC/NHS chemistry)

Step 2: Prepare Protein
Dissolve in amine-free buffer

(pH 8.3 - 8.5)

Step 3: Conjugation
Mix activated 7-HCA-NHS

with protein solution

Step 4: Incubate
1-4 hours at RT or
overnight at 4°C

Step 5: Purify Conjugate
Remove unreacted dye

(e.g., Gel Filtration)

Result:
Fluorescently Labeled Protein

Click to download full resolution via product page

Caption: General workflow for protein labeling with 7-HCA-NHS ester.
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This protocol provides a general method for conjugating 7-HCA to a protein.[6][7][8]

Materials:

7-Hydroxycoumarin-4-acetic acid (7-HCA)

N-hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) OR

pre-made 7-HCA-NHS ester.

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protein of interest (e.g., Antibody, BSA)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (must be amine-free).

Purification column (e.g., Sephadex G-25 gel filtration column).

Procedure:

Prepare 7-HCA-NHS Ester: If starting with 7-HCA, activate it by reacting with EDC and NHS

in anhydrous DMF to form the 7-HCA-NHS ester. Alternatively, use commercially available 7-

HCA-NHS ester.

Prepare Dye Stock Solution: Dissolve the 7-HCA-NHS ester in anhydrous DMF or DMSO to

a concentration of 10 mg/mL.

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-

10 mg/mL.

Conjugation Reaction: While gently stirring, add a calculated amount of the dye stock

solution to the protein solution. A common starting point is a 10-fold molar excess of dye to

protein.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at

4°C, protected from light.

Purification: Separate the labeled protein from unreacted dye and byproducts using a gel

filtration column equilibrated with a suitable storage buffer (e.g., PBS). The first colored
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fraction to elute is the labeled protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for protein) and ~326 nm (for 7-HCA).

Application 2: Enzyme Activity and Inhibition Assays
7-HCA derivatives can serve as fluorescent probes in enzyme assays. A prime example is their

use in a Fluorescent Indicator Displacement (FID) assay to screen for inhibitors of the

Macrophage Migration Inhibitory Factor (MIF).

MIF is a pro-inflammatory cytokine that binds to the CD74 cell surface receptor, initiating a

signaling cascade that includes the activation of the MAPK/ERK pathway, promoting cell

proliferation and survival.[3][5] Small molecule inhibitors that bind to the MIF active site can

block its downstream effects. A high-affinity 7-hydroxycoumarin derivative can be used as a

fluorescent probe; its displacement from the MIF active site by a competing inhibitor leads to an

increase in fluorescence, allowing for quantitative measurement of inhibitor binding.
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Caption: MIF signaling pathway and its inhibition by a 7-HC derivative.

This protocol is adapted from a study developing a competitive binding assay for MIF inhibitors.

[2][3]

Materials:

Recombinant human MIF protein
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7-hydroxycoumarin high-affinity probe (e.g., compound 7 from the cited study)

Test inhibitors

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

DMSO (for dissolving compounds)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare Solutions:

Prepare a 2X MIF solution (e.g., 200 nM) in Assay Buffer.

Prepare a 4X solution of the test inhibitor at various concentrations in Assay Buffer

containing 10% DMSO.

Prepare a 4X solution of the 7-HC probe (e.g., 200 nM) in Assay Buffer.

Assay Setup (per well):

Add 50 µL of the 2X MIF solution to each well.

Add 25 µL of the 4X test inhibitor solution.

Incubate the plate for 10 minutes at room temperature.

Initiate Displacement:

Add 25 µL of the 4X 7-HC probe solution to each well. The final concentrations will be 1X

(e.g., 100 nM MIF, 50 nM probe).

Incubate for an additional 10 minutes at room temperature, protected from light.

Measurement:
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Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and

emission at ~455 nm.

Analysis:

An increase in fluorescence intensity relative to controls (MIF + probe, no inhibitor)

indicates displacement of the probe by the test inhibitor.

Plot the fluorescence intensity against the inhibitor concentration and fit the data to

determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the test compound.

Application 3: Ratiometric pH Measurement
The fluorescence of 7-HCA is highly sensitive to pH due to the equilibrium between its

protonated (phenol) and deprotonated (phenolate) forms. This allows for ratiometric pH

measurements, which are more robust than intensity-based measurements as they are less

susceptible to variations in probe concentration or excitation intensity.

Protonated Form (HA)
(Phenol)

Deprotonated Form (A⁻)
(Phenolate)

 pKa ~ 7.6 

Emission λ₁
~400 nm

(Blue)

Fluoresces

Emission λ₂
~450 nm

(Blue-Green)

Fluoresces

Excitation
(~320-360 nm)

Click to download full resolution via product page

Caption: Principle of pH sensing using 7-hydroxycoumarin.
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This protocol describes how to generate a calibration curve to correlate the ratio of

fluorescence intensities to pH.[4]

Materials:

7-Hydroxycoumarin-4-acetic acid stock solution (in DMSO or ethanol)

A series of pH calibration buffers (e.g., citrate, phosphate, borate buffers spanning pH 4 to

10)

Fluorometer or fluorescence plate reader capable of measuring emission at two

wavelengths.

Procedure:

Prepare Samples: Prepare a series of solutions in cuvettes or a microplate, each containing

a specific pH buffer and a fixed, low concentration of 7-HCA (e.g., 1 µM).

Set Fluorometer: Set the excitation wavelength to a value that excites both species, typically

around the isosbestic point (~336 nm for umbelliferone) or a compromise wavelength like

340 nm.[4]

Measure Fluorescence: For each sample, measure the fluorescence emission intensity at

two wavelengths:

λ₁: ~400 nm (corresponding to the protonated form)

λ₂: ~450 nm (corresponding to the deprotonated form)

Calculate Ratio: For each pH value, calculate the ratio of the intensities (I₄₅₀ / I₄₀₀).

Generate Calibration Curve: Plot the fluorescence ratio (Y-axis) against the corresponding

pH value (X-axis).

Fit Data: Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch

equation) to create a standard curve. This curve can then be used to determine the pH of

unknown samples by measuring their fluorescence ratio and interpolating the pH from the

curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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